methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with a fluoromethyl group, a ketone, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate typically involves the fluoromethylation of a cyclobutane precursor. One common method is the reaction of a cyclobutane derivative with fluoroiodomethane (CH₂FI) under silyl radical-mediated conditions. This reaction is often carried out in the presence of a silyl radical source such as tris(trimethylsilyl)silane ((Me₃Si)₃SiH) and activated by blue LED light .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the development of greener and more sustainable methods, such as using non-ozone depleting reagents, is a focus in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a precursor for drug development is being explored, especially in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism by which methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. Additionally, the ketone and carboxylate groups can participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylated Compounds: These compounds contain two fluorine atoms and exhibit different reactivity and stability compared to monofluoromethylated compounds.
Fluoroiodomethane: Used as a reagent in the synthesis of fluoromethylated compounds.
Uniqueness
Methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring, a fluoromethyl group, and a carboxylate ester. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2763779-20-8 |
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Molecular Formula |
C7H9FO3 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
methyl 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9FO3/c1-11-6(10)7(4-8)2-5(9)3-7/h2-4H2,1H3 |
InChI Key |
PGGNIZDFPGLACC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)CF |
Purity |
95 |
Origin of Product |
United States |
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